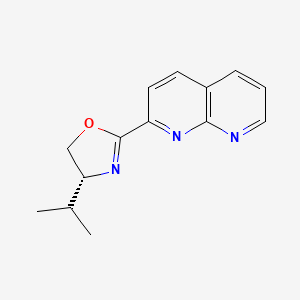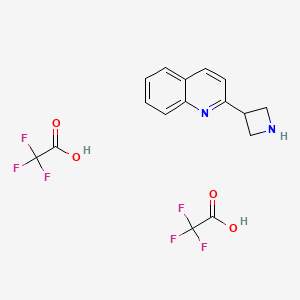
4,4'-(Pyrene-1,6-diyl)dibenzaldehyde
Descripción general
Descripción
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde: is an organic compound with the molecular formula C₃₀H₁₈O₂ and a molecular weight of 410.46 g/mol . This compound features a pyrene core substituted at the 1 and 6 positions with benzaldehyde groups, making it a valuable building block in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrene-1,6-diyl)dibenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Formylation: The pyrene undergoes formylation at the 1 and 6 positions to introduce the aldehyde groups.
Industrial Production Methods
While specific industrial production methods for 4,4’-(Pyrene-1,6-diyl)dibenzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Condensation: Piperidine as a catalyst in ethanol for the Knoevenagel condensation.
Major Products Formed
Oxidation: 4,4’-(Pyrene-1,6-diyl)dibenzoic acid.
Reduction: 4,4’-(Pyrene-1,6-diyl)dibenzyl alcohol.
Condensation: α,β-unsaturated carbonyl compounds.
Aplicaciones Científicas De Investigación
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde has several scientific research applications:
Chemical Sensors: The compound’s fluorescent properties make it useful in the design of chemical sensors for detecting various analytes, including metal ions and organic molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Pyrene-1,6-diyl)dibenzaldehyde largely depends on its application:
Fluorescent Properties: The compound exhibits strong fluorescence due to the extended π-conjugation of the pyrene core.
Biological Activity: In biological studies, the compound’s mechanism of action may involve interactions with cellular components, leading to the disruption of cellular processes in target organisms.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Pyrene-1,3-diyl)dibenzaldehyde: Similar structure but with aldehyde groups at the 1 and 3 positions.
4,4’-(Pyrene-1,8-diyl)dibenzaldehyde: Aldehyde groups at the 1 and 8 positions.
Uniqueness
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde is unique due to the specific positioning of the aldehyde groups at the 1 and 6 positions, which influences its electronic properties and reactivity. This positioning enhances its utility in the synthesis of conjugated materials and its effectiveness as a fluorescent probe .
Propiedades
IUPAC Name |
4-[6-(4-formylphenyl)pyren-1-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRRFATSAHBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,8aS)-2-([2,2'-bipyridin]-6-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8193446.png)
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8193448.png)

![1-Bromo-4-chlorodibenzo[b,d]furan](/img/structure/B8193489.png)


![3',6'-Dihydroxy-5(or 6)-nitro-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B8193515.png)
![(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8193521.png)


![(R)-3H-Spiro[benzofuran-2,4'-piperidin]-3-amine dihydrochloride](/img/structure/B8193537.png)

![7,9-Bis(2-ethyl-6-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8193556.png)

